AC 253

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

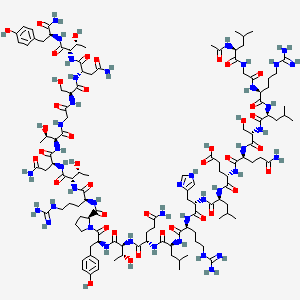

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C122H196N40O39/c1-55(2)40-76(141-63(13)169)99(181)138-50-91(176)142-69(18-14-36-135-120(128)129)100(182)150-79(43-58(7)8)108(190)157-85(53-164)113(195)147-72(30-33-87(123)172)102(184)145-74(32-35-93(178)179)103(185)152-78(42-57(5)6)107(189)153-80(46-66-49-134-54-140-66)109(191)144-70(19-15-37-136-121(130)131)101(183)151-77(41-56(3)4)106(188)146-73(31-34-88(124)173)105(187)160-97(62(12)168)118(200)156-83(45-65-24-28-68(171)29-25-65)119(201)162-39-17-21-86(162)114(196)148-71(20-16-38-137-122(132)133)104(186)159-96(61(11)167)117(199)155-82(48-90(126)175)111(193)158-94(59(9)165)115(197)139-51-92(177)143-84(52-163)112(194)154-81(47-89(125)174)110(192)161-95(60(10)166)116(198)149-75(98(127)180)44-64-22-26-67(170)27-23-64/h22-29,49,54-62,69-86,94-97,163-168,170-171H,14-21,30-48,50-53H2,1-13H3,(H2,123,172)(H2,124,173)(H2,125,174)(H2,126,175)(H2,127,180)(H,134,140)(H,138,181)(H,139,197)(H,141,169)(H,142,176)(H,143,177)(H,144,191)(H,145,184)(H,146,188)(H,147,195)(H,148,196)(H,149,198)(H,150,182)(H,151,183)(H,152,185)(H,153,189)(H,154,194)(H,155,199)(H,156,200)(H,157,190)(H,158,193)(H,159,186)(H,160,187)(H,161,192)(H,178,179)(H4,128,129,135)(H4,130,131,136)(H4,132,133,137)/t59-,60-,61-,62-,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,94+,95+,96+,97+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVDFCPGVUGNIP-MLZIZKOLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C122H196N40O39 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2847.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of AC253: An Amylin Receptor Antagonist for Neuroprotection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AC253 is a potent and selective peptide antagonist of the amylin receptor, primarily targeting the AMY3 receptor subtype.[1] Originally investigated as a potential therapeutic for type 2 diabetes, its role in neuroscience has gained significant attention due to the discovery that the amylin receptor acts as a portal for the neurotoxic effects of amyloid-β (Aβ) oligomers, a key pathological hallmark of Alzheimer's disease.[1][2] This guide provides a comprehensive overview of the mechanism of action of AC253, detailing its molecular interactions, downstream signaling effects, and its protective role against Aβ-induced neurotoxicity. A cyclized, more stable and brain-penetrant analog, cAC253, has also been developed and will be discussed.[1]

Data Presentation

The following tables summarize the key quantitative data for AC253 and its cyclized analog, cAC253.

Table 1: In Vitro Efficacy of AC253 and cAC253

| Compound | Assay | Cell Line | Target | IC50 | Reference |

| AC253 | ¹²⁵I-adrenomedullin binding | - | Amylin Receptor | 25 nM | MCE |

| AC253 | hAmylin-induced cAMP accumulation | HEK293-AMY3 | AMY3 Receptor | ~0.85 µM | [1] |

| cAC253 | hAmylin-induced cAMP accumulation | HEK293-AMY3 | AMY3 Receptor | ~0.3 µM | [1] |

Table 2: In Vitro Binding Affinity of AC253 and cAC253

| Compound | Assay | Cell Line | Target | Kd | Reference |

| AC253 | Cell Binding | HEK293-AMY3 | AMY3 Receptor | 2.6 ± 1.0 µM | [1] |

| cAC253 | Cell Binding | HEK293-AMY3 | AMY3 Receptor | 1.45 ± 0.5 µM | [1] |

Table 3: In Vivo Administration in TgCRND8 Mouse Model of Alzheimer's Disease

| Compound | Administration Route | Dosage | Duration | Outcome | Reference |

| AC253 | Intracerebroventricular (ICV) | 2.4 µ g/day | 5 months | Improved spatial memory and learning, increased synaptic integrity, reduced microglial activation. | [1] |

| cAC253 | Intraperitoneal (IP) | 200 µg/kg | 10 weeks (3x/week) | Improved spatial memory. | [1] |

Mechanism of Action

The primary mechanism of action of AC253 is the competitive antagonism of the AMY3 receptor. The AMY3 receptor is a heterodimer of the calcitonin receptor and receptor activity-modifying protein 3 (RAMP3). In the context of Alzheimer's disease, soluble Aβ oligomers aberrantly activate this receptor, initiating a cascade of downstream signaling events that lead to synaptic dysfunction and neuronal cell death.

AC253 physically blocks the binding of both amylin and Aβ oligomers to the AMY3 receptor, thereby inhibiting the activation of downstream signaling pathways. This blockade has been demonstrated to prevent the Aβ-induced increase in intracellular cyclic AMP (cAMP) and calcium (Ca²⁺) levels.[2] Consequently, the activation of protein kinase A (PKA), mitogen-activated protein kinase (MAPK), and Akt, all of which are implicated in Aβ-induced neurotoxicity, is suppressed.

The cyclized analog, cAC253, exhibits a similar mechanism of action but with enhanced potency, proteolytic stability, and brain permeability, making it a more promising therapeutic candidate.[1]

Signaling Pathway Diagrams

Caption: AC253 competitively antagonizes the AMY3 receptor, blocking Aβ-induced signaling.

Experimental Protocols

In-Cell Western Cyclic AMP (cAMP) Assay

This protocol is adapted from studies investigating the antagonist properties of AC253 and cAC253.[1][2]

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human AMY3 receptor (HEK293-AMY3) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and an appropriate selection antibiotic (e.g., Zeocin).

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 10,000 cells per well and incubated overnight.

-

Antagonist Pre-incubation: The culture medium is removed, and cells are pre-incubated with varying concentrations of AC253 or cAC253 (e.g., 0.01 to 10 µM) in serum-free medium for 30 minutes at 37°C.

-

Agonist Stimulation: Human amylin (hAmylin) is added to a final concentration of 1 µM to stimulate cAMP production. The plates are incubated for 30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: The medium is aspirated, and cells are lysed. The intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., from R&D Systems) according to the manufacturer's instructions.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This protocol is designed to assess the neuroprotective effects of AC253 against Aβ-induced cytotoxicity.[1][2]

-

Cell Culture: Primary human fetal neurons (HFNs) or a neuronal cell line such as N2a are cultured in their respective recommended media.

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere and differentiate if necessary.

-

Treatment:

-

Prepare oligomeric Aβ₁₋₄₂ by dissolving the peptide in sterile water and incubating at 37°C for 5-7 days.

-

Pre-incubate the neuronal cells with AC253 or cAC253 (e.g., 10 µM) for 24 hours.

-

Add oligomeric Aβ₁₋₄₂ (e.g., 10 µM) to the wells and incubate for an additional 24-48 hours.

-

-

MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control.

In Vivo Studies in TgCRND8 Mice

This protocol outlines the methodology for evaluating the therapeutic efficacy of AC253 and cAC253 in a transgenic mouse model of Alzheimer's disease.[1]

-

Animal Model: TgCRND8 mice, which overexpress a mutant human amyloid precursor protein, are used.

-

Drug Administration:

-

AC253: Administered via continuous intracerebroventricular (ICV) infusion using osmotic mini-pumps at a dose of 2.4 µ g/day for 5 months, starting at 3 months of age.

-

cAC253: Administered via intraperitoneal (IP) injections at a dose of 200 µg/kg, three times a week for 10 weeks, starting at 3.5 months of age.

-

-

Behavioral Testing (Morris Water Maze):

-

The Morris Water Maze is used to assess spatial learning and memory.

-

Mice are trained to locate a hidden platform in a circular pool of opaque water using distal visual cues.

-

Training consists of multiple trials per day for several consecutive days.

-

A probe trial is conducted 24 hours after the last training session, where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

-

-

Biochemical and Immunohistochemical Analysis:

-

At the end of the treatment period, mice are euthanized, and their brains are harvested.

-

One hemisphere is used for biochemical analysis to quantify Aβ levels (e.g., via ELISA) and levels of synaptic proteins (e.g., synapsin 1, synaptophysin via Western blot).

-

The other hemisphere is fixed, sectioned, and used for immunohistochemical staining to visualize Aβ plaques and markers of neuroinflammation (e.g., Iba1 for microglia).

-

Experimental Workflow Diagram

Caption: Workflow for in vitro and in vivo evaluation of AC253.

References

- 1. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amyloid β (Aβ) Peptide Directly Activates Amylin-3 Receptor Subtype by Triggering Multiple Intracellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

AC253: A Technical Guide to its Amylin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC253 is a potent and selective peptide antagonist of the amylin receptor family. Amylin, a pancreatic β-cell hormone, plays a crucial role in glucose homeostasis and energy balance. Its receptors, which are heterodimers of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs), represent a significant target for therapeutic intervention in metabolic diseases and neurodegenerative disorders. This guide provides an in-depth analysis of the binding affinity of AC253 to the amylin receptor, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Binding Affinity of AC253 and its Analogs

The binding affinity of AC253 and its cyclic analog, cAC253, for the amylin receptor 3 (AMY3) has been quantified using various in vitro assays. The data consistently demonstrates high-affinity binding, characteristic of a potent antagonist.

| Compound | Receptor Subtype | Assay Type | Parameter | Value (µM) | Cell Line |

| AC253 | AMY3 | Cell Binding Assay | Kd | 2.6 ± 1.0[1] | HEK293 expressing AMY3 |

| cAC253 | AMY3 | Cell Binding Assay | Kd | 1.45 ± 0.5[1] | HEK293 expressing AMY3 |

| AC253 | AMY3 | cAMP Inhibition Assay | IC50 | ~0.85[2] | HEK293 expressing AMY3 |

| cAC253 | AMY3 | cAMP Inhibition Assay | IC50 | ~0.3[1][2] | HEK293 expressing AMY3 |

| AC253 | Adrenomedullin Receptor | Radioligand Binding | IC50 | 0.025 | Rat-2 Fibroblasts |

Table 1: Summary of AC253 and cAC253 Binding Affinity Data.

Experimental Protocols

The determination of AC253's binding affinity relies on robust and reproducible experimental methodologies. The following sections detail the key protocols employed in the characterization of this antagonist.

Radioligand Competition Binding Assay

This assay is a cornerstone for determining the binding affinity of unlabeled ligands by measuring their ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of AC253.

Materials:

-

HEK293 cells stably expressing the human AMY3 receptor (CTR + RAMP3).

-

Radioligand: 125I-labeled rat amylin (125I-rAmy) or 125I-labeled calcitonin gene-related peptide (125I-CGRP).

-

Unlabeled competitor: AC253.

-

Binding Buffer: Typically DMEM containing 0.1% (w/v) BSA and protease inhibitors.

-

Wash Buffer: Ice-cold PBS.

Procedure:

-

Cell Culture: HEK293-AMY3 cells are cultured to confluence in appropriate media.

-

Cell Preparation: Cells are harvested and resuspended in binding buffer to a specific concentration (e.g., 2 x 105 cells/tube). Alternatively, membrane preparations can be used.

-

Assay Setup:

-

Total Binding: Cells are incubated with the radioligand alone.

-

Non-specific Binding: Cells are incubated with the radioligand in the presence of a high concentration of unlabeled amylin (e.g., 1 µM).

-

Competition: Cells are incubated with the radioligand and varying concentrations of AC253.

-

-

Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium (e.g., 1 hour at 37°C).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters or by centrifugation. The filters or cell pellets are washed with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The amount of bound radioactivity is measured using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data from the competition experiment is then plotted, and the IC50 value is determined using non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand Competition Binding Assay Workflow.

Functional Assay: cAMP Inhibition

This assay measures the ability of AC253 to antagonize the amylin-induced production of cyclic adenosine monophosphate (cAMP), a key second messenger in the amylin receptor signaling pathway.

Objective: To determine the functional antagonist potency (IC50) of AC253.

Materials:

-

HEK293 cells stably expressing the human AMY3 receptor.

-

Amylin (agonist).

-

AC253 (antagonist).

-

cAMP assay kit (e.g., chemiluminescent immunoassay).

-

Cell lysis buffer.

Procedure:

-

Cell Seeding: HEK293-AMY3 cells are seeded into 96-well plates and grown to the desired confluence.

-

Pre-treatment with Antagonist: Cells are pre-incubated with varying concentrations of AC253 for a defined period.

-

Agonist Stimulation: Amylin is added to the wells at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a specific time to stimulate cAMP production.

-

Cell Lysis: The medium is removed, and cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay or other detection methods as per the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of the amylin-induced cAMP response is calculated for each concentration of AC253. The data is then plotted to determine the IC50 value.

cAMP Inhibition Functional Assay Workflow.

Amylin Receptor Signaling Pathway and Mechanism of AC253 Action

The amylin receptor is a class B G protein-coupled receptor (GPCR). Upon binding of the endogenous agonist, amylin, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gs. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of amylin.

AC253 acts as a competitive antagonist at the amylin receptor. It binds to the receptor but does not induce the conformational change required for G protein activation. By occupying the binding site, AC253 prevents amylin from binding and initiating the downstream signaling cascade, thereby inhibiting the production of cAMP and the subsequent physiological responses.

Amylin Receptor Signaling and AC253 Antagonism.

Conclusion

AC253 is a well-characterized, high-affinity antagonist of the amylin receptor. Its ability to potently inhibit amylin-mediated signaling has been robustly demonstrated through detailed binding and functional assays. The cyclic analog, cAC253, exhibits enhanced binding affinity, highlighting the potential for structural modifications to improve antagonist potency. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working on amylin receptor-targeted therapeutics.

References

An In-Depth Technical Guide to the Inhibition of the Amylin Receptor Signaling Pathway by AC253

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the AC253 signaling pathway, focusing on its mechanism of action as an amylin receptor antagonist and its therapeutic potential, particularly in the context of neurodegenerative diseases such as Alzheimer's. This document details the molecular interactions, downstream signaling cascades, and provides methodologies for key experiments to study the effects of AC253.

Introduction to AC253 and the Amylin Receptor

AC253 is a peptide-based antagonist of the amylin receptor, a G protein-coupled receptor (GPCR) that has emerged as a significant target in various physiological and pathological processes. The amylin receptor is a heterodimer composed of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs), with the AMY3 subtype, a complex of CTR and RAMP3, being a key target of AC253.[1] This receptor is implicated in the neurotoxic effects of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[1][2][3][4][5] AC253 and its more stable, brain-penetrant cyclic analog, cAC253, have demonstrated neuroprotective effects by blocking the detrimental actions of Aβ.[2][3][5]

The AC253 Signaling Pathway

AC253 exerts its effects by competitively inhibiting the binding of amylin and Aβ to the amylin receptor, thereby attenuating the activation of downstream signaling cascades. The binding of agonists like amylin or Aβ to the AMY3 receptor typically triggers a cascade of intracellular events, including the activation of adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA) and subsequently influences the activity of other crucial signaling molecules such as Mitogen-Activated Protein Kinase (MAPK) and Akt (also known as Protein Kinase B).[4][6] By blocking the initial receptor activation, AC253 effectively inhibits these downstream pathways, mitigating the cytotoxic effects of Aβ.

Visualizing the AC253 Signaling Pathway

The following diagram illustrates the mechanism of AC253 in inhibiting the amylin receptor signaling pathway.

Quantitative Data on AC253 and cAC253 Activity

The following tables summarize the key quantitative data regarding the inhibitory activity and binding affinity of AC253 and its cyclic analog, cAC253.

Table 1: Inhibitory Concentration (IC50) of AC253 and cAC253

| Compound | Assay | Cell Line | Agonist | IC50 | Reference |

| AC253 | cAMP Production | HEK293 (AMY3 expressing) | human Amylin (1 µM) | ~0.85 µM | [1] |

| cAC253 | cAMP Production | HEK293 (AMY3 expressing) | human Amylin (1 µM) | ~0.3 µM | [1] |

Table 2: Binding Affinity (Kd) of AC253 and cAC253

| Compound | Cell Line | Kd | Reference |

| AC253 | HEK293 (AMY3 expressing) | 2.6 ± 1.0 µM | [3] |

| cAC253 | HEK293 (AMY3 expressing) | 1.45 ± 0.5 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of AC253 on the amylin receptor signaling pathway.

In-Cell Western Assay for cAMP Measurement

This protocol is designed to quantify changes in intracellular cAMP levels in response to amylin receptor activation and its inhibition by AC253.

Materials:

-

HEK293 cells stably expressing the AMY3 receptor

-

96-well or 384-well microplates

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fixing Solution (e.g., 3.7% formaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1X PBS with fish gel solution)

-

Primary antibody against cAMP

-

Infrared dye-conjugated secondary antibody

-

Cell stain for normalization (e.g., CellTag™ 700 Stain)

-

Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Cell Seeding: Seed AMY3-expressing HEK293 cells in a 96-well plate and culture overnight.

-

Treatment: Treat the cells with human amylin in the presence or absence of varying concentrations of AC253 or cAC253 for the desired time.

-

Fixation: Remove the treatment media and fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS containing 0.1% Triton X-100 four times for 5 minutes each.

-

Blocking: Block the cells with a suitable blocking buffer for 1.5 hours at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against cAMP overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with the infrared dye-conjugated secondary antibody and a cell normalization stain for 1 hour at room temperature in the dark.

-

Imaging: Wash the cells and scan the plate using an infrared imaging system.

MTT Assay for Neuroprotection

This colorimetric assay assesses the ability of AC253 to protect neuronal cells from Aβ-induced cytotoxicity by measuring mitochondrial metabolic activity.

Materials:

-

Neuronal cell line (e.g., N2a) or primary neurons

-

96-well plates

-

Cell culture medium

-

Aβ1-42 oligomers

-

AC253 or cAC253

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Plating: Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with different concentrations of AC253 or cAC253 for a specified period.

-

Aβ Exposure: Add Aβ1-42 oligomers to the wells (with and without AC253) and incubate for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Live/Dead Cell Viability Assay

This fluorescence-based assay distinguishes between live and dead cells to provide a direct measure of cell viability following treatment.

Materials:

-

Neuronal cells

-

Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium Homodimer-1)

-

PBS or other suitable buffer

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Culture and treat neuronal cells with Aβ1-42 and/or AC253 as described for the MTT assay.

-

Staining Solution Preparation: Prepare a staining solution containing Calcein-AM (for live cells, green fluorescence) and Ethidium Homodimer-1 (for dead cells, red fluorescence) in PBS according to the manufacturer's instructions.

-

Staining: Remove the culture medium and incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

-

Analysis:

-

Microscopy: Visualize the cells under a fluorescence microscope and capture images to quantify the number of live and dead cells.

-

Flow Cytometry: For suspension cells, analyze the stained cells using a flow cytometer to quantify the percentage of live and dead cells in the population.

-

Experimental and Logical Workflow Visualization

The following diagrams illustrate a typical experimental workflow for evaluating AC253 and the logical relationship of its protective effects.

Conclusion

AC253 and its cyclic derivative, cAC253, represent promising therapeutic candidates for neurodegenerative disorders characterized by amyloid pathology. By antagonizing the AMY3 receptor, these compounds effectively block the deleterious signaling cascades initiated by Aβ, leading to neuroprotection and cognitive improvement in preclinical models. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and advance the therapeutic potential of amylin receptor antagonists.

References

- 1. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - FR [thermofisher.com]

- 2. neuroproof.com [neuroproof.com]

- 3. licorbio.com [licorbio.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. In-Cell Western (ICW) Protocol | Rockland [rockland.com]

The Discovery and History of AC-253: A Technical Guide to a Promising Amylin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-253 is a synthetic peptide that has garnered significant interest in the scientific community for its potent antagonism of the amylin receptor and its potential therapeutic applications, most notably in the field of neurodegenerative diseases such as Alzheimer's. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental findings related to AC-253 and its cyclic analog, cAC-253. It is designed to serve as a comprehensive resource for researchers and drug development professionals working on novel therapeutics targeting the amylin signaling pathway.

Discovery and Historical Development

The story of AC-253 begins not in the realm of neuroscience, but in the pursuit of treatments for metabolic disorders. Initially developed by Amylin Pharmaceuticals, the "AC" in its name denotes its origin within their peptide library[1]. The primary goal of Amylin Pharmaceuticals at the time was the development of therapies for diabetes mellitus[2][3][4][5].

In the mid-1990s, Amylin Pharmaceuticals, in collaboration with Glaxo, was investigating amylin blockers, including AC-253, for the treatment of Type 2 diabetes. An Investigational New Drug (IND) application for AC-253 was anticipated to be filed by Glaxo for this indication. The rationale was that blocking the pancreatic hormone amylin could improve carbohydrate and fat metabolism in individuals with Type 2 diabetes. AC-253 even progressed to Phase I clinical trials in 1995, where it was found to be safe and well-tolerated.

However, the therapeutic focus for AC-253 dramatically shifted following a series of discoveries that implicated the amylin receptor in the pathophysiology of Alzheimer's disease. Researchers found that the toxic effects of amyloid-beta (Aβ) protein, a hallmark of Alzheimer's, could be mediated through the amylin receptor. This pivotal finding repositioned AC-253 as a potential neuroprotective agent. Subsequent studies demonstrated that AC-253 could block the detrimental actions of Aβ on neurons, opening up a new avenue of research for this once-diabetes-focused peptide.

Peptide Characteristics and Synthesis

AC-253 is a 24-amino acid peptide. A significant development in the research of AC-253 was the creation of a cyclized version, cAC-253. This modification was designed to improve the peptide's physicochemical and biological properties.

Peptide Synthesis

Both linear AC-253 and its cyclic counterpart, cAC-253, are synthesized using standard solid-phase peptide synthesis (SPPS) techniques.

Experimental Protocol: Solid-Phase Peptide Synthesis of AC-253 and cAC-253

-

Resin Preparation: The synthesis is initiated on a solid support, typically a rink amide resin for C-terminal amide peptides. The resin is swelled in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: The temporary fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent such as HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N'-Diisopropylethylamine (DIPEA). The activated amino acid is then coupled to the deprotected N-terminus of the peptide chain.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF, dichloromethane (DCM), and methanol (MeOH) to remove excess reagents and byproducts.

-

Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each amino acid in the peptide sequence.

-

Cyclization (for cAC-253): To create the cyclic structure of cAC-253, cysteine residues are incorporated at the N and C termini. A disulfide bond is then formed between these two cysteine residues.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Mechanism of Action: Amylin Receptor Antagonism

AC-253 exerts its biological effects by acting as a competitive antagonist at the amylin receptor, specifically the AMY3 receptor subtype. The amylin receptor is a heterodimer composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). The combination of CTR with RAMP3 forms the AMY3 receptor.

In the context of Alzheimer's disease, the AMY3 receptor has been identified as a key mediator of amyloid-beta toxicity. Aβ oligomers can directly activate the AMY3 receptor, triggering a cascade of downstream signaling events that ultimately lead to synaptic dysfunction and neuronal cell death. AC-253 competitively binds to the AMY3 receptor, thereby blocking the binding of both amylin and Aβ and inhibiting their downstream signaling.

Signaling Pathways

Activation of the AMY3 receptor by Aβ or amylin initiates several intracellular signaling pathways:

-

cAMP/PKA Pathway: Receptor activation leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA).

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also activated downstream of AMY3 receptor engagement.

-

Akt Pathway: The pro-survival kinase Akt is another signaling molecule that is activated upon AMY3 receptor stimulation.

-

Intracellular Calcium: AMY3 receptor activation also leads to an increase in intracellular calcium (Ca2+) concentrations.

AC-253 effectively blocks the activation of these pathways induced by Aβ and amylin.

Key Experimental Data

A substantial body of preclinical evidence supports the therapeutic potential of AC-253 and cAC-253.

Quantitative Data Summary

| Parameter | Peptide | Value | Assay | Cell Line/Model | Reference |

| IC50 | cAC-253 | 0.3 µM | cAMP Assay | HEK293 (AMY3 expressing) | |

| AC-253 | 0.85 µM | cAMP Assay | HEK293 (AMY3 expressing) | ||

| Binding Affinity (Kd) | cAC-253 | 1.45 ± 0.5 µM | Flow Cytometry | HEK293 (AMY3 expressing) | |

| AC-253 | 2.6 ± 1.0 µM | Flow Cytometry | HEK293 (AMY3 expressing) | ||

| In Vitro Stability (Half-life) | cAC-253 | ~7 hours | Human Serum | - | |

| AC-253 | ~1 hour | Human Serum | - | ||

| In Vivo Efficacy | AC-253 | 2.4 µ g/day (ICV) | Morris Water Maze | TgCRND8 mice | |

| cAC-253 | 200 µg/kg (IP) | Morris Water Maze | TgCRND8 mice |

In Vitro Studies

Neuroprotection against Aβ Toxicity

AC-253 and cAC-253 have been shown to protect neuronal cells from Aβ-induced cytotoxicity. This is a critical finding that supports their potential as disease-modifying therapies for Alzheimer's.

Experimental Protocol: MTT Assay for Aβ-induced Cytotoxicity

-

Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or other suitable neuronal cell lines are cultured in 96-well plates.

-

Cell Treatment: Cells are pre-incubated with various concentrations of AC-253 or cAC-253 for a specified period (e.g., 1-2 hours).

-

Aβ Addition: Aggregated Aβ peptide (e.g., Aβ1-42) is then added to the cell cultures at a concentration known to induce toxicity.

-

Incubation: The cells are incubated with the peptides for 24-48 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., SDS-HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. A decrease in absorbance indicates reduced cell viability.

Inhibition of cAMP Production

The antagonistic activity of AC-253 and cAC-253 at the AMY3 receptor can be quantified by measuring their ability to inhibit amylin-induced cAMP production.

Experimental Protocol: cAMP Assay

-

Cell Culture: HEK293 cells stably expressing the human AMY3 receptor are cultured in 96-well plates.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Antagonist Addition: Various concentrations of AC-253 or cAC-253 are added to the wells.

-

Agonist Stimulation: Amylin (or another agonist like forskolin) is added to stimulate cAMP production.

-

Cell Lysis: The cells are lysed to release intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA). The signal is inversely proportional to the amount of cAMP present.

In Vivo Studies

Cognitive Improvement in Alzheimer's Disease Mouse Models

One of the most compelling lines of evidence for the therapeutic potential of AC-253 comes from studies in transgenic mouse models of Alzheimer's disease, such as the TgCRND8 mouse.

Experimental Protocol: In Vivo Efficacy in TgCRND8 Mice

-

Animal Model: TgCRND8 mice, which overexpress a mutant form of the human amyloid precursor protein and develop age-dependent amyloid plaques and cognitive deficits, are used.

-

Drug Administration:

-

AC-253: Administered via intracerebroventricular (ICV) infusion using osmotic mini-pumps for several months.

-

cAC-253: Administered via intraperitoneal (IP) injections multiple times a week for several weeks.

-

-

Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris Water Maze, which evaluates spatial learning and memory.

-

Histopathological Analysis: After the treatment period, brain tissue is collected and analyzed for changes in amyloid plaque burden, synaptic markers, and neuroinflammation (e.g., microglial activation).

The results from these studies have consistently shown that both AC-253 and cAC-253 can improve spatial memory, increase synaptic integrity, and reduce microglial activation in this mouse model of Alzheimer's disease.

Brain Penetration

A critical factor for any CNS drug is its ability to cross the blood-brain barrier (BBB). Studies have shown that cAC-253 has superior brain permeability compared to its linear counterpart, AC-253. This was demonstrated using in vivo imaging techniques with fluorescently labeled peptides.

Future Directions and Conclusion

The discovery and subsequent repurposing of AC-253 from a diabetes drug candidate to a potential Alzheimer's therapeutic is a testament to the interconnectedness of biological pathways and the importance of continued research. The development of the more stable and brain-penetrant cyclic analog, cAC-253, has further enhanced the therapeutic potential of this class of compounds.

Future research will likely focus on optimizing the drug-like properties of AC-253 analogs, potentially through the development of small molecule mimetics to improve oral bioavailability and further enhance BBB penetration. The promising preclinical data strongly support the continued investigation of amylin receptor antagonists as a novel disease-modifying therapy for Alzheimer's disease. This technical guide provides a solid foundation of the existing knowledge on AC-253, with the aim of facilitating further research and development in this exciting field.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. A Novel CRISPR/Cas9-Based Cellular Model to Explore Adenylyl Cyclase and cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

AC 253 as a Neuroprotective Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AC 253 is a potent and selective antagonist of the amylin receptor, demonstrating significant promise as a neuroprotective agent, particularly in the context of Alzheimer's disease. Its mechanism of action is centered on the inhibition of amyloid-beta (Aβ) oligomer-induced neurotoxicity. By blocking the AMY3 receptor subtype, this compound prevents the downstream signaling cascades that lead to synaptic dysfunction, neuronal cell death, and cognitive decline. This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with this compound's neuroprotective effects.

Core Mechanism of Action

This compound exerts its neuroprotective effects by competitively inhibiting the binding of amylin and Aβ oligomers to the amylin receptor, a G-protein coupled receptor. The AMY3 receptor subtype, in particular, has been identified as a key mediator of Aβ's toxic effects on neurons.[1][2] Blockade of this receptor by this compound abrogates the Aβ-induced impairment of hippocampal long-term potentiation (LTP), a cellular correlate of memory, and protects against Aβ-induced apoptotic cell death.[1][3][4][5] The neuroprotective action of this compound involves the prevention of several downstream signaling events, including increases in intracellular calcium, and the activation of protein kinase A (PKA), mitogen-activated protein kinase (MAPK), and Akt.[6][7][8]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its more potent, cyclized analog, cAC253.

| Compound | Assay | Receptor/Target | IC50 | Reference |

| This compound | Inhibition of hAmylin-evoked cAMP increase | AMY3 Receptor | ~0.85 µM | [1] |

| cAC253 | Inhibition of hAmylin-evoked cAMP increase | AMY3 Receptor | ~0.3 µM | [1][9] |

| This compound | Inhibition of 125I-adrenomedullin binding | Amylin Receptor | 25 nM | [6] |

| Compound | Assay | Cell Line | Binding Affinity (Kd) | Reference |

| This compound | Cell Binding Assay | AMY3-expressing HEK293 | 2.6 ± 1.0 µM | [10] |

| cAC253 | Cell Binding Assay | AMY3-expressing HEK293 | 1.45 ± 0.5 µM | [10] |

Signaling Pathways and Experimental Workflows

Aβ-Induced Neurotoxicity and this compound Intervention

The following diagram illustrates the signaling pathway initiated by Aβ oligomers through the amylin receptor and the point of intervention for this compound.

Experimental Workflow: In Vitro Neuroprotection Assay

The following diagram outlines a typical workflow for assessing the neuroprotective effects of this compound in a cell-based assay.

Experimental Protocols

In Vitro Neuroprotection Assay Using MTT

Objective: To quantify the protective effect of this compound against Aβ1-42-induced cytotoxicity in neuronal cell lines (e.g., human fetal neurons (HFNs) or N2a cells).[1][2]

Methodology:

-

Cell Culture: Plate HFNs or N2a cells in 96-well plates at an appropriate density and culture under standard conditions until they reach approximately 80% confluency.

-

This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the culture medium from the cells and add the this compound solutions. Incubate for 1-2 hours.

-

Aβ1-42 Oligomer Preparation: Prepare oligomeric Aβ1-42 according to established protocols.

-

Toxicity Induction: Add the prepared Aβ1-42 oligomers to the wells containing the this compound-treated cells to a final concentration known to induce significant cell death (e.g., 10 µM). Include control wells with cells alone, cells with this compound alone, and cells with Aβ1-42 alone.

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Assay:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the untreated control. Plot the percentage of viability against the concentration of this compound to determine the dose-dependent neuroprotective effect.

Measurement of cAMP Levels via In-Cell Western Assay

Objective: To determine the inhibitory effect of this compound on amylin-induced cAMP production in cells expressing the AMY3 receptor.[1][2][4]

Methodology:

-

Cell Culture: Seed HEK293 cells stably expressing the AMY3 receptor in 96-well plates and grow to confluency.

-

Treatment:

-

Starve the cells in serum-free medium for a designated period.

-

Pre-treat the cells with various concentrations of this compound for 30 minutes.

-

Stimulate the cells with a fixed concentration of human amylin (e.g., 1 µM) for 15 minutes to induce cAMP production.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.

-

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer).

-

Incubate the cells with a primary antibody against cAMP.

-

Wash the cells and incubate with an appropriate IRDye-conjugated secondary antibody.

-

-

Detection: Scan the plate using an infrared imaging system (e.g., Odyssey scanner) to quantify the fluorescence intensity, which is proportional to the cAMP level.

-

Data Analysis: Normalize the cAMP signal to cell number (e.g., by co-staining with a nuclear stain). Plot the normalized cAMP levels against the concentration of this compound to determine the IC50 value for the inhibition of amylin-induced cAMP production.

Assessment of Hippocampal Long-Term Potentiation (LTP)

Objective: To evaluate the ability of this compound to reverse Aβ-induced deficits in synaptic plasticity in hippocampal slices.

Methodology:

-

Hippocampal Slice Preparation: Prepare transverse hippocampal slices (300-400 µm thick) from adult rodents using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

-

Slice Recovery: Allow the slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour.

-

Electrophysiological Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Baseline Recording: Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

-

Aβ Application: Perfuse the slice with aCSF containing Aβ oligomers to induce a depression of the fEPSP slope.

-

This compound Application: After the Aβ-induced depression has stabilized, co-perfuse the slice with Aβ and this compound.

-

LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS), which typically consists of multiple trains of high-frequency bursts (e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz).[11]

-

Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes after TBS to assess the magnitude and stability of LTP.

-

Data Analysis: Normalize the fEPSP slope to the pre-LTP baseline. Compare the degree of potentiation in slices treated with Aβ alone versus those treated with Aβ and this compound.

Conclusion and Future Directions

This compound has demonstrated a clear neuroprotective profile in preclinical models of Alzheimer's disease. Its well-defined mechanism of action, centered on the antagonism of the amylin receptor, provides a strong rationale for its further development. The development of more stable and brain-penetrant analogs, such as cAC253, addresses some of the limitations of peptide-based therapeutics.[1][3] Future research should focus on comprehensive in vivo efficacy and safety studies in higher animal models to pave the way for potential clinical investigation. The amylin receptor remains a promising therapeutic target for disease-modifying therapies for Alzheimer's disease and related neurodegenerative conditions.[1][5]

References

- 1. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. "Cyclic AC253, A Novel Amylin Receptor Antagonist, Improves Cognitive D" by Rania Soudy, Aarti Patel et al. [digitalcommons.chapman.edu]

- 4. ovid.com [ovid.com]

- 5. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. Amyloid β (Aβ) Peptide Directly Activates Amylin-3 Receptor Subtype by Triggering Multiple Intracellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Time-Dependent Reversal of Long-Term Potentiation by an Integrin Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Basic Research Applications of AC253: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC253 is a potent and selective antagonist of the amylin receptor (AMYR).[1][2][3] Amylin, a pancreatic peptide hormone co-secreted with insulin, is involved in glycemic control but has also been implicated in the pathophysiology of Alzheimer's disease. The amylin receptor is a heterodimer composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). AC253 has emerged as a critical tool in basic research to investigate the physiological and pathological roles of the amylin signaling pathway, particularly in the context of neurodegenerative diseases. This guide provides an in-depth overview of the core basic research applications of AC253, complete with quantitative data, experimental protocols, and visual diagrams of the signaling pathways involved.

Core Research Applications

The primary basic research application of AC253 revolves around its ability to competitively inhibit the binding of amylin and amyloid-beta (Aβ) peptides to the amylin receptor. This has positioned AC253 as a valuable pharmacological tool for:

-

Elucidating the role of the amylin receptor in Alzheimer's Disease Pathogenesis: Research has demonstrated that Aβ, a key pathological hallmark of Alzheimer's, can directly activate the amylin receptor, leading to downstream neurotoxic effects. AC253 is used to block these interactions and study the subsequent cellular responses.[1][2]

-

Investigating Neuroprotective Mechanisms: AC253 has been shown to protect neuronal cells from Aβ-induced cytotoxicity and apoptosis. Researchers utilize AC253 to dissect the specific signaling pathways involved in this neuroprotection.

-

Studying Intracellular Signaling Cascades: Activation of the amylin receptor triggers multiple intracellular signaling pathways. AC253 is employed to inhibit these pathways and thereby understand their composition and downstream effects.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of AC253 and its cyclic analog, cAC253.

| Compound | Target | Assay | IC50 | Reference |

| AC253 | Amylin Receptor | Inhibition of 125I-adrenomedullin binding | 25 nM | |

| AC253 | Amylin Receptor | Inhibition of human amylin-induced cAMP production in AMY3-expressing HEK293 cells | ~0.85 µM | |

| cAC253 | Amylin Receptor | Inhibition of human amylin-induced cAMP production in AMY3-expressing HEK293 cells | ~0.3 µM |

| Compound | Application | Concentration | Effect | Reference |

| AC253 | Antagonism of adrenomedullin-stimulated cAMP production | 5-20 µM | Inhibition | |

| AC253 | Blockade of Aβ1-42-induced electrophysiological effects | 10 nM | Inhibition | |

| cAC253 | Neuroprotection against Aβ1–42-induced cytotoxicity and apoptosis in HFNs and N2a cells | 0-10 µM | Protection | |

| cAC253 | Improvement of cognitive deficits in TgCRND8 mice | 200 µg/kg (i.p., 3 times a week for 10 weeks) | Improvement |

Key Experimental Protocols

In Vitro Neuroprotection Assay against Aβ Toxicity

This protocol outlines the methodology to assess the neuroprotective effects of AC253 against amyloid-beta-induced cell death.

a. Cell Culture:

-

Human Fetal Neurons (HFNs) or N2a neuroblastoma cells are commonly used.

-

Culture cells in appropriate media (e.g., DMEM for N2a) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

b. Aβ1-42 Preparation:

-

Synthesized Aβ1-42 peptide is prepared to form oligomers, which are considered the primary toxic species.

-

Dissolve Aβ1-42 in hexafluoroisopropanol (HFIP), evaporate the solvent, and then resuspend in DMSO.

-

Dilute the peptide in serum-free cell culture medium and incubate at 4°C for 24 hours to promote oligomer formation.

c. Treatment:

-

Plate cells in 96-well plates.

-

Pre-incubate the cells with varying concentrations of AC253 (e.g., 1-10 µM) for 1-2 hours.

-

Add the prepared Aβ1-42 oligomers (typically 10 µM) to the cell cultures.

-

Incubate for 24-48 hours.

d. Cell Viability Assessment (MTT Assay):

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

e. Live/Dead Assay:

-

Use a commercially available Live/Dead Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific).

-

The kit contains calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red).

-

After treatment, incubate cells with the dye solution according to the manufacturer's instructions.

-

Visualize and quantify the live and dead cells using fluorescence microscopy.

cAMP Production Assay

This protocol details the measurement of cyclic adenosine monophosphate (cAMP) levels to assess the antagonist activity of AC253 at the amylin receptor.

a. Cell Culture:

-

Use a cell line engineered to express the amylin receptor subtype 3 (AMY3), such as HEK293-AMY3 cells.

b. Assay Protocol:

-

Plate the cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of AC253 for 15-30 minutes.

-

Stimulate the cells with an amylin receptor agonist, such as human amylin (e.g., 1 µM), for 15-30 minutes at 37°C.

-

Lyse the cells using the lysis buffer provided in a cAMP assay kit.

-

Measure the intracellular cAMP levels using a competitive immunoassay-based kit (e.g., a LANCE Ultra cAMP kit from PerkinElmer or a similar HTRF-based assay). The signal is inversely proportional to the concentration of cAMP in the sample.

Western Blot Analysis of Signaling Pathways (MAPK and Akt)

This protocol describes how to investigate the effect of AC253 on the phosphorylation status of key proteins in the MAPK and Akt signaling pathways.

a. Cell Lysis and Protein Quantification:

-

Treat neuronal cells with Aβ1-42 in the presence or absence of AC253 as described in the neuroprotection assay.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

b. SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for the phosphorylated forms of key signaling proteins (e.g., phospho-p44/42 MAPK (Erk1/2), phospho-Akt) and antibodies for the total forms of these proteins as loading controls.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

Signaling Pathways and Experimental Workflows

Aβ-Induced Neurotoxic Signaling Pathway

Caption: Aβ-induced neurotoxic signaling cascade via the amylin receptor and its inhibition by AC253.

Experimental Workflow for Neuroprotection Assay

Caption: Workflow for assessing the neuroprotective effects of AC253 against Aβ toxicity.

Logical Relationship of AC253's Mechanism of Action

Caption: Logical diagram illustrating the antagonistic action of AC253 at the amylin receptor.

References

- 1. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiercebiotech.com [fiercebiotech.com]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of AC253 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of the amylin receptor antagonist, AC253, and its cyclic analog, cAC253, in mouse models, primarily focusing on Alzheimer's disease research.

Introduction

AC253 is a peptide antagonist of the amylin receptor, which has been implicated in the neurotoxic effects of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[1][2][3] By blocking the amylin receptor, AC253 has been shown to be neuroprotective against Aβ-induced toxicity in vitro and to mitigate cognitive deficits in mouse models of Alzheimer's disease.[1][2][3] Its cyclic analog, cAC253, offers improved stability, brain permeability, and binding affinity.[1][2][3] These notes detail the administration protocols and key findings from preclinical studies.

Data Presentation

Table 1: Summary of In Vivo Administration and Efficacy of AC253 and cAC253 in Mouse Models of Alzheimer's Disease

| Compound | Mouse Model | Administration Route | Dosage | Treatment Duration | Key Outcomes | Reference |

| AC253 | TgCRND8 | Intracerebroventricular (ICV) | 2.4 μ g/day | 5 months | Improved spatial memory and learning; Increased synaptic integrity; Reduced microglial activation. | [1][2][3] |

| cAC253 | TgCRND8 | Intraperitoneal (IP) | 200 μg/kg | 10 weeks (3 times/week) | Improved spatial memory. | [1][2][3] |

| cAC253 | 5XFAD | Intraperitoneal (IP) | 200 μg/kg | 5 weeks (3 times/week) | Not specified in abstract | [4] |

Table 2: Pharmacokinetic and Dosing Rationale

| Compound | Parameter | Details | Reference |

| cAC253 | Rationale for IP dose | Based on the calculated steady-state dose from ICV experiments with AC253. | [1] |

| cAC253 | Frequency of Administration | Based on the estimated half-life of cAC253 in the brain and serum. | [1] |

| AC253 & Analogs | Brain Penetration Study | Single IP injection of Cy5.5 labeled peptides (0.2 nmoles in 200 µl normal saline) in 6-month-old wild-type mice. Brains imaged after 2 hours. | [4] |

| AC253 & Analogs | Dose-Response for Brain Uptake | Single IP injection of peptides at 0, 0.6, 2, 10, and 20 mg/kg in 200 µl normal saline. Brains imaged after 2 hours. | [4] |

| AC253 & Analogs | Time-Based Brain Uptake | Single IP injection of 400 µg of peptides. Brains collected at 0, 0.5, 2, 6, 24, and 48 hours. | [4] |

Experimental Protocols

Protocol 1: Chronic Intracerebroventricular (ICV) Infusion of AC253 in TgCRND8 Mice

Objective: To assess the long-term effects of centrally administered AC253 on cognitive function and neuropathology in a mouse model of Alzheimer's disease.

Materials:

-

TgCRND8 mice (or other suitable Alzheimer's model)

-

AC253 peptide

-

Artificial cerebrospinal fluid (aCSF)

-

Alzet osmotic minipumps

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Surgical tools

-

Analgesics

Procedure:

-

Animal Preparation: Acclimatize male and female TgCRND8 and wild-type littermate mice to the housing conditions for at least one week prior to surgery.

-

AC253 and Pump Preparation:

-

Dissolve AC253 in aCSF to the desired concentration to deliver 2.4 μ g/day based on the pump's flow rate.

-

Fill Alzet osmotic minipumps with the AC253 solution or vehicle (aCSF) according to the manufacturer's instructions.

-

Prime the pumps by incubating them in sterile saline at 37°C for at least 24 hours before implantation.

-

-

Surgical Implantation:

-

Anesthetize the mouse using isoflurane.

-

Secure the mouse in a stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole over the target brain region for cannula implantation (coordinates to be determined based on brain atlas for the specific mouse strain).

-

Implant the brain infusion cannula connected to the Alzet minipump.

-

Create a subcutaneous pocket on the back of the mouse and place the minipump.

-

Suture the incision.

-

-

Post-Operative Care:

-

Administer analgesics as per approved animal care protocols.

-

Monitor the mice daily for the first week for any signs of distress or infection.

-

-

Treatment Period: Allow for continuous infusion for the specified duration (e.g., 5 months).

-

Outcome Assessment:

-

Behavioral Testing: Conduct cognitive tests such as the Morris Water Maze or T-maze to assess spatial memory and learning.

-

Histological and Biochemical Analysis: At the end of the treatment period, euthanize the mice, perfuse with saline, and collect brain tissue for analysis of synaptic markers (e.g., synapsin 1, synaptophysin) and neuroinflammation markers (e.g., Iba1) via immunohistochemistry or Western blotting.

-

Protocol 2: Systemic (Intraperitoneal) Administration of cAC253 in TgCRND8 Mice

Objective: To evaluate the therapeutic efficacy of systemically administered cAC253 on cognitive deficits in a mouse model of Alzheimer's disease.

Materials:

-

TgCRND8 mice (or other suitable Alzheimer's model)

-

cAC253 peptide

-

Sterile normal saline (0.9% NaCl)

-

Syringes and needles (e.g., 27-gauge)

Procedure:

-

Animal Preparation: Acclimatize TgCRND8 and wild-type littermate mice (e.g., starting at 3.5 months of age) to handling and injection procedures for several days before the start of the experiment.

-

cAC253 Preparation:

-

Dissolve cAC253 in sterile normal saline to achieve the desired concentration for a 200 μg/kg dose. The final injection volume should be appropriate for the mouse's weight (e.g., 10 ml/kg).

-

-

Administration:

-

Administer cAC253 solution or vehicle (normal saline) via intraperitoneal (IP) injection.

-

Repeat the injections three times a week for the specified duration (e.g., 10 weeks).

-

-

Outcome Assessment:

-

Behavioral Testing: Perform cognitive assessments like the Morris Water Maze at the end of the treatment period to evaluate spatial memory.

-

Biochemical Analysis: Brain and serum samples can be collected to assess the pharmacokinetic profile of cAC253 if required.

-

Mandatory Visualizations

Caption: AC253/cAC253 signaling pathway in the context of Aβ-induced neurotoxicity.

Caption: General experimental workflow for in vivo studies of AC253/cAC253 in mouse models.

References

- 1. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Cyclic AC253, A Novel Amylin Receptor Antagonist, Improves Cognitive D" by Rania Soudy, Aarti Patel et al. [digitalcommons.chapman.edu]

- 3. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

Application Notes and Protocols: Preparation of AC 253 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions for AC 253, a potent amylin receptor antagonist. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.

Product Information and Properties

This compound is a peptide-based antagonist of the Amylin 3 (AMY3) receptor. It is widely used in research to investigate the roles of amylin and amyloid-beta (Aβ) in various physiological and pathological processes, including Alzheimer's disease and metabolic disorders. Understanding its chemical and physical properties is essential for proper handling.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 151804-79-4 | |

| Molecular Formula | C₁₂₂H₁₉₆N₄₀O₃₉ | [1] |

| Molecular Weight | 2847.11 g/mol | [1] |

| Solubility | Soluble up to 2 mg/mL in sterile water. Soluble in DMSO. | |

| Storage (Lyophilized) | Store at -20°C. |

Experimental Protocols

-

This compound (lyophilized powder)

-

Sterile, nuclease-free water or anhydrous dimethyl sulfoxide (DMSO)

-

Sterile, polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Ultrasonic bath

This protocol describes the preparation of a 1 mM stock solution, a common starting concentration for many in vitro experiments.

-

Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming on the powder.

-

Solvent Selection: Choose the appropriate solvent based on experimental requirements. While this compound is soluble in water, DMSO is also a common solvent for creating highly concentrated stocks.

-

Calculation of Solvent Volume: Use the following formula to determine the volume of solvent needed to achieve a 1 mM concentration:

Volume (μL) = (Mass of this compound (mg) / Molecular Weight ( g/mol )) * 1,000,000

Example for 1 mg of this compound: Volume (μL) = (0.001 g / 2847.11 g/mol ) * 1,000,000 ≈ 351.2 μL

-

Reconstitution:

-

Carefully add the calculated volume of the chosen solvent (e.g., 351.2 μL for 1 mg) to the vial containing the this compound powder.

-

Cap the vial tightly and vortex gently for 1-2 minutes until the peptide is completely dissolved.

-

Visually inspect the solution to ensure no particulates are present. If solubility is an issue, brief sonication in an ultrasonic bath may aid dissolution.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

-

Store the aliquots under the appropriate conditions as detailed in the table below.

-

Table 2: Stock Solution Storage Conditions

| Storage Temperature | Shelf Life | Recommendations |

| -20°C | Up to 1 month | Suitable for short-term storage. Ensure vials are sealed tightly to prevent moisture absorption. |

| -80°C | Up to 6 months | Recommended for long-term storage to maintain stability and activity. |

Table 3: Solvent Volumes for Common Stock Concentrations (for 1 mg of this compound)

| Target Concentration | Required Solvent Volume |

| 10 mM | 35.1 μL |

| 5 mM | 70.2 μL |

| 1 mM | 351.2 μL |

| 0.5 mM | 702.5 μL |

Signaling Pathway and Mechanism of Action

This compound functions as a competitive antagonist at the AMY3 receptor. This receptor is activated by its endogenous ligand, amylin, but can also be aberrantly activated by amyloid-beta (Aβ) oligomers. This Aβ-induced activation is implicated in the neurotoxic signaling cascades observed in Alzheimer's disease. By blocking the AMY3 receptor, this compound inhibits downstream signaling pathways, including the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA), MAPK, and Akt, thereby protecting cells from Aβ-induced toxicity.

Caption: Workflow for preparing this compound solutions for experiments.

Caption: this compound blocks Aβ-induced toxic signaling pathways.

References

Application Notes and Protocols for Determining AC253 Activity via cAMP Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the antagonist activity of AC253, a well-characterized amylin receptor antagonist, using a competitive cAMP assay. The provided methodologies are intended to guide researchers in pharmacology, neurodegenerative disease, and metabolic disorders in assessing the potency and efficacy of AC253 and its analogs.

Introduction

AC253 is a peptide antagonist of the amylin receptor, a G-protein coupled receptor (GPCR).[1] The amylin receptor, particularly the AMY3 subtype, is a heterodimer of the calcitonin receptor and a receptor activity-modifying protein (RAMP).[2] Activation of the amylin receptor by its endogenous agonist, amylin, initiates a signaling cascade that leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, mediating the physiological effects of amylin.[3]

AC253 competitively binds to the amylin receptor, thereby blocking the binding of amylin and other agonists like amyloid β-protein.[3] This antagonistic action prevents the downstream signaling cascade, resulting in the inhibition of adenylyl cyclase activation and a subsequent reduction in intracellular cAMP levels.[3][4] The ability of AC253 to modulate this pathway makes it a valuable tool for studying the physiological roles of the amylin receptor and a potential therapeutic agent for conditions like Alzheimer's disease.[1][5]

Signaling Pathway of Amylin Receptor and Inhibition by AC253

The diagram below illustrates the signaling pathway initiated by an agonist (e.g., Amylin) binding to the AMY3 receptor, leading to cAMP production, and how AC253 antagonizes this process.

Quantitative Data Summary

The following table summarizes the inhibitory activity of AC253 and its cyclic analog, cAC253, on amylin-stimulated cAMP production in HEK293 cells expressing the AMY3 receptor.

| Compound | Target Receptor | Agonist | Cell Line | IC50 (µM) | Reference |

| AC253 | AMY3 | Human Amylin | AMY3-HEK293 | ~ 0.85 | [1][2] |

| cAC253 | AMY3 | Human Amylin | AMY3-HEK293 | ~ 0.3 | [1][2] |

Experimental Protocol: cAMP Assay for AC253 Activity

This protocol is designed to determine the IC50 value of AC253 by measuring its ability to inhibit human amylin (hAmylin)-stimulated cAMP production in a cell-based assay.

Materials:

-

HEK293 cells stably expressing the human AMY3 receptor (AMY3-HEK293)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

AC253 peptide

-

Human Amylin (hAmylin) peptide

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Assay Buffer (e.g., serum-free media or HBSS)

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based kits)

-

96-well or 384-well white opaque tissue culture-treated plates

-

Cell lysis buffer (typically provided in the cAMP assay kit)

Procedure:

-

Cell Culture and Seeding:

-

Culture AMY3-HEK293 cells in standard culture medium at 37°C in a 5% CO2 humidified incubator.

-

The day before the assay, harvest cells and seed them into 96-well or 384-well plates at a pre-optimized density to achieve approximately 80-90% confluency on the day of the experiment.

-

-

Preparation of Reagents:

-

Prepare a stock solution of AC253 in an appropriate solvent (e.g., water or DMSO).

-

Prepare a stock solution of hAmylin in an appropriate solvent.

-

On the day of the assay, prepare serial dilutions of AC253 in assay buffer to create a concentration-response curve.

-

Prepare a solution of hAmylin in assay buffer at a concentration that elicits a submaximal response (e.g., EC80). This concentration needs to be determined in a separate agonist dose-response experiment.

-

Prepare the assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

-

Antagonist Treatment:

-

Wash the cells once with PBS.

-

Add the prepared serial dilutions of AC253 to the respective wells. Include a vehicle control (no AC253).

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow AC253 to bind to the receptors.

-

-

Agonist Stimulation:

-

Add the hAmylin solution to all wells except for the negative control wells (which should only contain vehicle).

-

Incubate the plate at 37°C for a specified stimulation time (e.g., 30 minutes).

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit. This step releases the intracellular cAMP.

-

Perform the cAMP detection assay following the kit's instructions. This typically involves the addition of detection reagents and an incubation period.

-

-

Data Acquisition and Analysis:

-

Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader compatible with the assay kit.

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.

-